molecular formula C18H25IOS2 B12814210 1-Iodo-2,3,4,5-tetramethylbenzene;2-methyl-3-(propyldisulfanyl)furan

1-Iodo-2,3,4,5-tetramethylbenzene;2-methyl-3-(propyldisulfanyl)furan

Cat. No.: B12814210
M. Wt: 448.4 g/mol
InChI Key: JCTOIHHKBZQEBG-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methyl-3-(propyldisulfanyl)furan are two distinct organic compounds with unique structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-Methyl-3-(propyldisulfanyl)furan is a heterocyclic compound containing a furan ring substituted with a methyl group and a propyldisulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

2-Methyl-3-(propyldisulfanyl)furan: can be synthesized by reacting 2-methylfuran with propyl disulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, and the product is isolated by distillation or extraction .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various reactions, including:

2-Methyl-3-(propyldisulfanyl)furan: undergoes:

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, dithiothreitol.

Major Products

    1-Iodo-2,3,4,5-tetramethylbenzene: Substituted benzene derivatives, carboxylic acids, aldehydes.

    2-Methyl-3-(propyldisulfanyl)furan: Substituted furan derivatives, sulfoxides, sulfones, thiols.

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene: is used in:

2-Methyl-3-(propyldisulfanyl)furan: is used in:

Mechanism of Action

1-Iodo-2,3,4,5-tetramethylbenzene: exerts its effects primarily through electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

2-Methyl-3-(propyldisulfanyl)furan: interacts with biological molecules through its disulfide bond, which can undergo redox reactions, forming or breaking disulfide bonds in proteins, thus affecting their structure and function .

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds like iodobenzene and 1-iodo-2,4,6-trimethylbenzene. Its uniqueness lies in the specific substitution pattern of the methyl groups, which affects its reactivity and physical properties .

2-Methyl-3-(propyldisulfanyl)furan: is comparable to other disulfide-containing heterocycles like 2-methyl-3-(ethyldisulfanyl)furan and 2-methyl-3-(butyldisulfanyl)furan. Its distinctiveness comes from the length and structure of the propyldisulfanyl group, influencing its chemical behavior and applications .

Properties

Molecular Formula

C18H25IOS2

Molecular Weight

448.4 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;2-methyl-3-(propyldisulfanyl)furan

InChI

InChI=1S/C10H13I.C8H12OS2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-6-10-11-8-4-5-9-7(8)2/h5H,1-4H3;4-5H,3,6H2,1-2H3

InChI Key

JCTOIHHKBZQEBG-UHFFFAOYSA-N

Canonical SMILES

CCCSSC1=C(OC=C1)C.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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